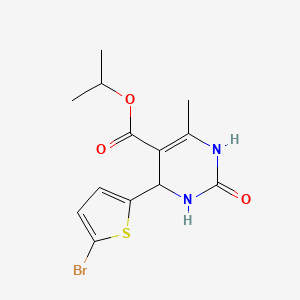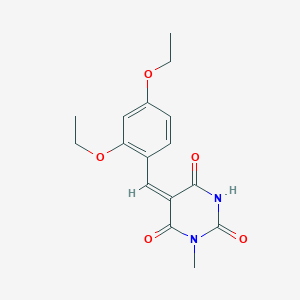![molecular formula C22H20ClNO5S B15033917 N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methylphenyl)benzamide](/img/structure/B15033917.png)
N-[(4-chlorophenyl)sulfonyl]-3,4-dimethoxy-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROBENZENESULFONYL)-3,4-DIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including a sulfonyl group, methoxy groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZENESULFONYL)-3,4-DIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxyaniline and 4-methylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZENESULFONYL)-3,4-DIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom in the sulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamides or thiols.
Scientific Research Applications
N-(4-CHLOROBENZENESULFONYL)-3,4-DIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-3,4-DIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The methoxy groups may enhance the compound’s binding affinity to its targets through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROBENZENESULFONYL)-3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE
- N-(4-CHLOROPHENYL)-3-METHYLBENZENESULFONAMIDE
- N-{4-[(4-CHLOROBENZENESULFONYL)METHYL]PHENYL}BENZAMIDE
Uniqueness
N-(4-CHLOROBENZENESULFONYL)-3,4-DIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20ClNO5S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-3,4-dimethoxy-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C22H20ClNO5S/c1-15-4-9-18(10-5-15)24(30(26,27)19-11-7-17(23)8-12-19)22(25)16-6-13-20(28-2)21(14-16)29-3/h4-14H,1-3H3 |
InChI Key |
UWEUCCHUTZLMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B15033835.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033837.png)

![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B15033847.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033852.png)
![N-[(2Z)-3-butyl-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15033856.png)
![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15033862.png)
![8-chloro-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B15033874.png)

![3-(2-methoxyphenyl)-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B15033879.png)
![6-Amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15033896.png)
![3-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(3-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B15033905.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033910.png)
![3-Hydroxy-1-(2-nitrobenzyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B15033926.png)
